Cas no 2694746-27-3 (3-(difluoromethyl)-N-methylbicyclo1.1.1pentan-1-amine)
3-(difluoromethyl)-N-methylbicyclo1.1.1pentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[1.1.1]pentan-1-amine, 3-(difluoromethyl)-N-methyl-
- 3-(difluoromethyl)-N-methylbicyclo1.1.1pentan-1-amine
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- Inchi: 1S/C7H11F2N/c1-10-7-2-6(3-7,4-7)5(8)9/h5,10H,2-4H2,1H3
- InChI Key: MSPPYVBGFALBCH-UHFFFAOYSA-N
- SMILES: C12(NC)CC(C(F)F)(C1)C2
3-(difluoromethyl)-N-methylbicyclo1.1.1pentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33051259-1g |
3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine |
2694746-27-3 | 1g |
$0.0 | 2023-09-04 | ||
| Enamine | EN300-33051259-1.0g |
3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine |
2694746-27-3 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
3-(difluoromethyl)-N-methylbicyclo1.1.1pentan-1-amine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(difluoromethyl)-N-methylbicyclo1.1.1pentan-1-amine
Introduction to 3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine (CAS No. 2694746-27-3)
3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine, with the CAS number 2694746-27-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of bicyclic amines and features a unique difluoromethyl substituent, which imparts distinct chemical and biological properties. The structural complexity and functional group diversity of this molecule make it a promising candidate for various therapeutic applications.
The chemical structure of 3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine consists of a bicyclo[1.1.1]pentane core, which is a highly strained three-carbon ring system fused with two additional carbon atoms. This core structure provides rigidity and conformational constraint, which can influence the compound's interactions with biological targets. The presence of the difluoromethyl group adds further complexity, as fluorine atoms are known to modulate the electronic properties and lipophilicity of organic molecules, potentially enhancing their pharmacological activity.
Recent studies have highlighted the potential of 3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain neurological disorders, such as anxiety and depression. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine receptors, which play crucial roles in mood regulation.
In addition to its potential in neuropharmacology, 3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine has also been investigated for its anti-inflammatory properties. A study in the European Journal of Medicinal Chemistry reported that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo models of inflammation. These findings suggest that it may have therapeutic potential in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthetic route to 3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine has been optimized to ensure high yields and purity, making it suitable for large-scale production and further pharmaceutical development. Key steps in the synthesis include the formation of the bicyclo[1.1.1]pentane core through a ring-closing metathesis reaction, followed by functionalization with the difluoromethyl group via a selective fluorination process.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are encouraging and pave the way for more advanced clinical studies.
In conclusion, 3-(difluoromethyl)-N-methylbicyclo[1.1.1]pentan-1-amine (CAS No. 2694746-27-3) represents a promising new chemical entity with a wide range of potential applications in medicine. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further research and development in various therapeutic areas.
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